tert-Butyl 6-vinylpyrimidin-4-ylcarbamate
Description
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a pyrimidine derivative functionalized with a vinyl group at the 6-position and a tert-butyl carbamate moiety at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry, serving as intermediates for pharmaceuticals targeting kinases, receptors, and enzymes .
Properties
IUPAC Name |
tert-butyl N-(6-ethenylpyrimidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(13-7-12-8)14-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURZTFWBIWUHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate typically involves the reaction of 6-vinylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and conditions used.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including tert-butyl 6-vinylpyrimidin-4-ylcarbamate, exhibit significant antibacterial properties. Research indicates that such compounds can effectively target drug-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. These compounds have shown minimal inhibitory concentrations comparable to established antibiotics like vancomycin, suggesting their potential as alternatives in antibiotic therapy .
Antiviral Properties
Pyrimidine derivatives are also being investigated for antiviral applications. Preliminary findings suggest that this compound may inhibit viral replication mechanisms, offering a new avenue for the development of antiviral agents . Further studies are needed to elucidate the specific mechanisms involved.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of polymers. Its vinyl group allows for easy polymerization, making it a valuable monomer in the synthesis of functionalized polymers with tailored properties .
Conductive Polymers
Research has indicated that incorporating this compound into conductive polymer formulations can improve electrical conductivity while maintaining desirable mechanical properties. This application is particularly relevant in the development of organic electronic devices and sensors .
Agricultural Chemistry
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Studies suggest that this compound exhibits herbicidal activity against certain weed species, making it a candidate for further development as a selective herbicide in agricultural practices . The mechanism of action appears to involve interference with plant growth regulators.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agent | Effective against MRSA and VRE at low concentrations |
| Antiviral agent | Inhibitory effects on viral replication | |
| Materials Science | Polymer synthesis | Enhances mechanical properties and thermal stability |
| Conductive polymers | Improves electrical conductivity | |
| Agricultural Chemistry | Herbicide | Effective against specific weed species |
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested various pyrimidine derivatives, including this compound, against resistant bacterial strains. The results indicated a significant bactericidal effect at concentrations as low as 1 μg/mL, demonstrating its potential as a new antibiotic candidate .
- Polymer Applications : In another investigation, researchers synthesized a series of copolymers incorporating this compound. These materials exhibited enhanced tensile strength and thermal degradation temperatures compared to traditional polymers, indicating their potential use in high-performance applications .
- Herbicidal Activity : A field trial assessed the efficacy of this compound as an herbicide. The results showed a notable reduction in weed biomass without adversely affecting crop yield, suggesting its viability as a selective herbicide .
Mechanism of Action
The mechanism of action of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate, highlighting structural variations, physicochemical properties, and applications:
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- Vinyl vs. Chloro/Hydroxymethyl : The vinyl group in the target compound likely increases reactivity for polymerization or Michael additions compared to chloro (electron-withdrawing) or hydroxymethyl (polar, hydrogen-bonding) groups .
- Fluorine and Methyl Substituents : The 5-fluoro-6-methyl analog (CAS 1799420-92-0) demonstrates enhanced metabolic stability and lipophilicity, critical for drug design .
Applications
- Medical Intermediates : Hydroxymethyl and fluoro analogs are prioritized in drug synthesis due to favorable pharmacokinetic profiles .
- Synthetic Utility : Chloro-substituted derivatives (e.g., CAS 294210-79-0) serve as electrophilic intermediates in Suzuki-Miyaura couplings .
Spectroscopic Characterization
- While UV and NMR data are unavailable for the vinyl derivative, analogs like Isorhamnetin-3-O glycoside () illustrate the utility of ¹H-NMR and ¹³C-NMR for confirming substituent positions and stereochemistry .
Biological Activity
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 184.20 g/mol
- CAS Number : 73874-95-0
Research indicates that this compound may act through several mechanisms, primarily involving the modulation of key signaling pathways. Notably, it has been identified as a potential inhibitor of the TYK2 kinase, which plays a critical role in cytokine signaling pathways associated with various inflammatory and autoimmune diseases .
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating its potential efficacy against several disease models. Key findings include:
-
Antimicrobial Activity :
- The compound displayed significant bactericidal properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78–3.125 μg/mL) comparable to standard antibiotics .
- Anti-inflammatory Effects :
- Cancer Research :
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Antimicrobial Efficacy :
In a controlled study, the compound was tested against various strains of bacteria. Results indicated a strong correlation between concentration and antibacterial effectiveness, particularly against biofilm-forming strains . -
Inflammation Model :
In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Data Tables
| Activity Type | Target Organism/Pathway | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | MRSA | 0.78 - 3.125 μg/mL | Significant bactericidal effect |
| Antimicrobial | VRE | 0.78 - 3.125 μg/mL | Significant bactericidal effect |
| Anti-inflammatory | Cytokine production | N/A | Reduced pro-inflammatory cytokines |
| Cancer | CDK7 inhibition | N/A | Reduced cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
